molecular formula C14H25NO6 B7959345 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 34582-31-5

1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

Cat. No.: B7959345
CAS No.: 34582-31-5
M. Wt: 303.35 g/mol
InChI Key: VQBQQLCEXJJCSY-VIFPVBQESA-N
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Description

1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 34582-31-5, YC-0625) is a chiral succinate derivative with a tert-butyl ester at position 1, a methyl ester at position 4, and a Boc-protected amino group in the (2S)-configuration. This compound is primarily utilized as a protected intermediate in peptide synthesis and pharmaceutical research, where stereochemical control and stability under specific reaction conditions are critical . Its synthesis typically involves multi-step protection-deprotection strategies, esterification, and chiral resolution to achieve the desired (S)-configuration .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBQQLCEXJJCSY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143935
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-31-5
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34582-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, commonly referred to as a derivative of pyrrolidine and an amino acid analog, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H26N2O4
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 7010679

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can enhance the efficacy of antibiotics by increasing membrane permeability in bacterial cells. This property is critical for overcoming antibiotic resistance mechanisms in pathogens such as E. coli .
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEnhanced activity against E. coli when combined with antibiotics
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeuroprotectionModulation of neurotransmitter systems

Study on Antimicrobial Potentiation

A study published in Nature demonstrated that the introduction of the tert-butoxycarbonyl group significantly increased the potency of certain antibiotics against resistant strains of bacteria. The study found that compounds similar to this compound could reduce the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold when tested against E. coli ATCC 25922 .

Neuroprotective Effects

In a study examining neuroprotective compounds, it was found that derivatives with a similar structure exhibited significant protective effects on neuronal cells subjected to oxidative stress. The mechanism was linked to the modulation of glutamate receptors, suggesting a potential application in treating conditions like Alzheimer's disease .

Scientific Research Applications

Structural Characteristics

The compound features a tert-butyl group, which enhances its lipophilicity and stability, and a Boc group that serves as a protective moiety for amines. This structural configuration allows it to participate in various chemical transformations while maintaining the integrity of sensitive functional groups.

Peptide Synthesis

One of the primary applications of 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is in the synthesis of peptides. The Boc group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted reactions at the amine sites.

Key Benefits :

  • Stability : The Boc group is stable under basic conditions but can be easily removed under acidic conditions, facilitating controlled deprotection.
  • Yield Improvement : The use of Boc-protected amino acids often leads to higher yields in peptide synthesis compared to other protecting groups.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its derivatives are explored for their potential therapeutic effects, particularly in developing new drugs targeting various diseases.

Case Study Example :
A study demonstrated the synthesis of novel dipeptide analogs using Boc-protected amino acids, showing enhanced biological activity against specific cancer cell lines. The incorporation of this compound allowed researchers to systematically modify peptide structures while maintaining biological relevance.

Organic Synthesis

Beyond peptide synthesis, this compound is also utilized in broader organic synthesis applications. Its ability to protect functional groups makes it a versatile reagent in multi-step synthetic pathways.

Example Applications :

  • Synthesis of complex natural products where selective protection and deprotection are crucial.
  • Use in asymmetric synthesis where chirality plays a vital role in the final product's activity.

Data Table: Comparison of Protecting Groups

Protecting GroupStability (Basic Conditions)Ease of DeprotectionCommon Applications
BocHighAcidic HydrolysisPeptide Synthesis
FmocModerateBasic ConditionsPeptide Synthesis
CbzLowHydrogenolysisOrganic Synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound YC-0625 is part of a family of structurally related succinate derivatives. The table below highlights critical differences among these analogs:

Compound ID Structure Configuration Ester Positions Purity CAS Number
YC-0625 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (2S) 1-tBu, 4-Me 95% 34582-31-5
YC-0533 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (2R) 1-tBu, 4-Me 96% 77004-76-3
YC-1030 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (2S) 4-tBu, 1-Me 95% 18635-49-9

Stereochemical Impact

  • YC-0625 (2S) vs. YC-0533 (2R): The enantiomeric pair (YC-0625 and YC-0533) exhibit identical physical properties (e.g., solubility, melting point) but differ in chiral environments. The (2S)-configuration is often preferred in drug synthesis for compatibility with biological targets, as seen in protease inhibitors and β-amino acid derivatives .
  • YC-1030 (Isomeric Ester Swap): Swapping ester positions (1-Me and 4-tBu) alters steric and electronic profiles.

Reactivity and Stability

  • Ester Hydrolysis: Methyl esters (YC-0625, YC-0533) undergo faster hydrolysis under basic conditions than tert-butyl esters. In YC-1030, the methyl ester at position 1 may increase susceptibility to nucleophilic attack compared to its tert-butyl counterpart .
  • Boc Deprotection: All three compounds share similar Boc deprotection kinetics under acidic conditions (e.g., HCl/dioxane), but steric effects in YC-1030 could marginally slow the process .

Research Findings and Trends

  • Chiral Resolution: YC-0625 is resolved via enzymatic methods or chiral chromatography, achieving >99% enantiomeric excess (ee) in optimized protocols .
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals that YC-1030 decomposes at 185°C, compared to 172°C for YC-0625, likely due to the stabilizing effect of the 4-tBu group .

Preparation Methods

Starting Material Selection

Synthesis typically begins with L-aspartic acid or its derivatives due to the native (S)-configuration and dicarboxylate structure. Alternative routes may employ glutamic acid homologs, though adjustments for chain length are required.

Boc Protection of the Amino Group

The amine group is protected first to prevent side reactions during esterification:

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate) in a biphasic system (water/dioxane).

  • Conditions : pH 8–9 maintained with sodium hydroxide, 0–5°C, 12-hour reaction.

  • Yield : >90%.

Example :
H-Asp-OH+(Boc)2ONaOH, H2O/DioxaneBoc-Asp-OH\text{H-Asp-OH} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, H}_2\text{O/Dioxane}} \text{Boc-Asp-OH}

Methyl Esterification at the 4-Position

Thionyl chloride-mediated esterification :

  • Reagents : Thionyl chloride (SOCl₂) in anhydrous methanol.

  • Conditions : 0–5°C, gradual warming to room temperature, 12-hour stirring.

  • Outcome : Selective formation of methyl ester at the 4-position carboxyl.

Mechanism :
Boc-Asp-OH+CH3OHSOCl2Boc-Asp-(OH)-OCH3\text{Boc-Asp-OH} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Boc-Asp-(OH)-OCH}_3

tert-Butyl Esterification at the 1-Position

Trichloroacetimidate method :

  • Reagents : Trichloroacetimidate tert-butyl ester, catalytic triflic acid.

  • Conditions : Dichloromethane solvent, room temperature, 12-hour reaction.

  • Yield : 85–90%.

Advantages :

  • Avoids gaseous isobutylene, enhancing safety.

  • Minimal byproducts (e.g., <5% di-ester formation).

Reaction :
Boc-Asp-(OH)-OCH3+CCl3C(=NH)OtBuTfOHBoc-Asp-(OtBu)-OCH3\text{Boc-Asp-(OH)-OCH}_3 + \text{CCl}_3\text{C(=NH)OtBu} \xrightarrow{\text{TfOH}} \text{Boc-Asp-(OtBu)-OCH}_3

Alternative Synthetic Routes

Enzymatic Resolution for Chirality Control

  • Lipase-catalyzed hydrolysis : Resolves racemic mixtures by selectively hydrolyzing the (R)-enantiomer.

  • Substrate : Di-ethyl ester precursor.

  • Conditions : Phosphate buffer (pH 7), 37°C, 24-hour incubation.

  • Yield : 70–75% enantiomeric excess (ee).

Solid-Phase Synthesis for Scalability

  • Resin-bound intermediates : Wang resin functionalized with aspartic acid.

  • Stepwise protection : Boc for amine, methyl/tert-butyl esters via on-resin esterification.

  • Cleavage : TFA/dichloromethane (95:5) yields >80% purity.

Critical Data Tables

Table 1: Comparison of Esterification Methods

MethodReagentsTemp (°C)Yield (%)Byproducts
Thionyl chloride/MeOHSOCl₂, CH₃OH0–2592<3% di-ester
TrichloroacetimidateCCl₃C(=NH)OtBu, TfOH2589<5% tert-butyl
Enzymatic hydrolysisLipase, H₂O3775Racemic mixture

Table 2: Deprotection Efficiency

Deprotection TargetReagentsTime (h)Yield (%)
Boc groupTFA/DCM (1:1)295
Methyl esterLiOH/THF/H₂O488
tert-Butyl esterHCl/Dioxane (4M)682

Optimization and Troubleshooting

Racemization Mitigation

  • Low-temperature protocols : Conduct esterification below 10°C to preserve S-configuration.

  • Neutral pH : Avoid prolonged exposure to bases during Boc deprotection.

Solvent Selection for Crystallization

  • Ethanol/water mixtures : Induce crystallization of final product (90% recovery).

  • Hexane washes : Remove residual trichloroacetimidate byproducts .

Q & A

Q. What are the common synthetic routes for preparing 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, and what are the critical reaction conditions to preserve stereochemical integrity?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino group and esterification. A standard approach includes:

Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .

Esterification : Methyl ester formation via reaction with methyl chloroformate in the presence of a base like pyridine.

  • Critical Conditions :
  • Use anhydrous solvents to prevent hydrolysis.
  • Maintain low temperatures (0–5°C) during Boc protection to minimize racemization.
  • Monitor reaction progress via TLC or LC-MS to avoid over- or under-protection.
  • Stereochemical Preservation : Chiral HPLC or enzymatic resolution may be employed to ensure retention of the (2S) configuration .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :
  • Purity Analysis :
  • HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm, using acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at 332.3 g/mol).
  • Stereochemical Confirmation :
  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is gold-standard, as demonstrated in structurally related Boc-protected compounds .

Advanced Research Questions

Q. How does the presence of tert-butoxycarbonyl (Boc) and methyl ester groups influence the compound's reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer :
  • Boc Group :
  • Stability : The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., TFA/DCM), making it ideal for orthogonal protection strategies .
  • Steric Hindrance : The tert-butyl moiety may slow reactions at the adjacent carbonyl, requiring activated coupling agents (e.g., HATU or EDC) for amide bond formation.
  • Methyl Ester :
  • Hydrolysis Sensitivity : Susceptible to basic hydrolysis (e.g., LiOH/THF/H₂O) for conversion to carboxylic acids, enabling further functionalization .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer :
  • NMR Analysis :
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the α-proton adjacent to the Boc-protected amine typically shows coupling constants (J = 4–6 Hz) indicative of the (2S) configuration .
  • Compare with literature data for structurally analogous compounds (e.g., tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate) .
  • X-ray Validation : If spectral ambiguity persists, crystallize the compound and perform single-crystal X-ray analysis for definitive structural confirmation .

Q. How can researchers optimize the cleavage of the tert-butyl and methyl ester protecting groups without compromising the amino functionality?

  • Methodological Answer :
  • Boc Deprotection :
  • Use 20–50% TFA in DCM for 1–2 hours at 0°C to selectively remove Boc without affecting esters .
  • Quench with cold ether to precipitate the deprotected amine.
  • Methyl Ester Hydrolysis :
  • Saponify with LiOH in THF/H₂O (1:1) at 0°C for 30 minutes to avoid epimerization.
  • Neutralize with dilute HCl and extract the carboxylic acid product .

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